2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2304631-44-3
VCID: VC5320522
InChI: InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11H,5-6,8H2,1-4H3/t10-,11+/m0/s1
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)O3
Molecular Formula: C13H21BO3
Molecular Weight: 236.12

2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2304631-44-3

Cat. No.: VC5320522

Molecular Formula: C13H21BO3

Molecular Weight: 236.12

* For research use only. Not for human or veterinary use.

2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2304631-44-3

Specification

CAS No. 2304631-44-3
Molecular Formula C13H21BO3
Molecular Weight 236.12
IUPAC Name 4,4,5,5-tetramethyl-2-[(1S,5R)-8-oxabicyclo[3.2.1]oct-2-en-3-yl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11H,5-6,8H2,1-4H3/t10-,11+/m0/s1
Standard InChI Key CDAJPKAZLOWHRH-WDEREUQCSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)O3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[(1S,5R)-8-oxabicyclo[3.2.1]oct-2-en-3-yl]-1,3,2-dioxaborolane, reflects its intricate architecture . The bicyclo[3.2.1]octene system contains an oxygen atom at the 8-position, forming a bridged ether. The boronic ester moiety is anchored to the bicyclic framework via a carbon-boron bond, with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serving as the protecting group.

Key Structural Features:

  • Bicyclic Core: The 8-oxabicyclo[3.2.1]oct-2-ene system imposes steric constraints that influence reactivity and stereoselectivity .

  • Boronic Ester: The pinacol group enhances stability and solubility, making the compound suitable for Suzuki-Miyaura couplings .

  • Stereochemistry: The (1R,5S) configuration is critical for asymmetric synthesis applications .

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H21BO3
Molecular Weight236.12 g/mol
CAS Number2304631-44-3
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CCC@HO3
InChI KeyCDAJPKAZLOWHRH-WDEREUQCSA-N

The compound’s solubility profile remains undocumented in open literature, though its boronic ester functionality suggests moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step organic transformations, typically beginning with the construction of the oxabicyclo[3.2.1]octene core followed by borylation .

Step 1: Formation of the Bicyclic Core

A plausible route involves a Diels-Alder reaction between a diene and an oxygenated dienophile, followed by ring-closing metathesis (RCM) to establish the bicyclic structure . For example, exo-8-oxabicyclo[3.2.1]octan-3-ol (CAS: 160813-27-4) has been synthesized via RCM, suggesting analogous strategies for the target compound .

Step 2: Borylation

The boronic ester is introduced via Miyaura borylation, where a palladium catalyst mediates the coupling of a bicyclic triflate with bis(pinacolato)diboron (B2pin2) . Stereochemical control is achieved using chiral ligands or substrates .

Optimization Challenges

  • Steric Hindrance: The bicyclic framework complicates reagent access to the boron center, necessitating elevated temperatures or prolonged reaction times.

  • Stereochemical Purity: Asymmetric synthesis requires chiral auxiliaries or catalysts to maintain the (1R,5S) configuration .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron-containing partner in Suzuki reactions, enabling the construction of biaryl and heteroaryl systems. Its rigid bicyclic structure may impart unique regioselectivity in couplings compared to planar aryl boronic esters .

Example Reaction:

Bicyclic Boronate+Aryl HalidePd(PPh3)4Biaryl Product\text{Bicyclic Boronate} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}
This reaction is pivotal in synthesizing pharmaceuticals, such as SGLT2 inhibitors, where bicyclic motifs enhance metabolic stability .

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in well-ventilated areas

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator